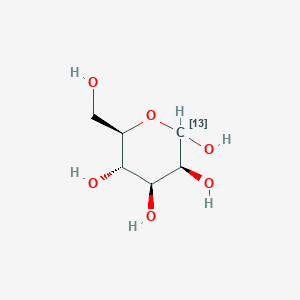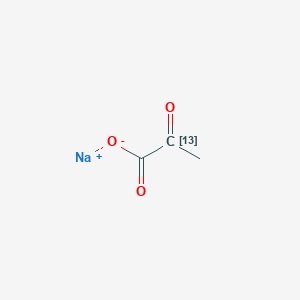
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, also known as DCFPP, is a small organic molecule that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is a heterocyclic compound composed of a pyridazinone ring structure, a trifluoromethyl group, and two chlorine atoms. DCFPP is a highly versatile compound and has been used in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Sequential Nucleophilic Substitution Reactions : Pattison et al. (2009) demonstrated that pyridazinone compounds could serve as scaffolds for synthesizing a variety of polyfunctional systems through sequential nucleophilic aromatic substitution. This approach allows for the creation of diversified and potentially pharmacologically relevant structures (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Anticancer Activity and Molecular Docking Studies : Research by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives to investigate their potential anti-oxidant activity. Their structure was confirmed through spectroscopic methods, and in-vitro studies revealed promising antioxidant properties. Molecular docking suggested potential applications in cancer treatment (Mehvish & Kumar, 2022).
Synthesis of Symmetrically and Unsymmetrically Disubstituted Derivatives : R'kyek et al. (2001) explored the Sonogashira cross-coupling reaction for creating 4,5-dialkynyl-3(2H)-pyridazinones, highlighting the method's efficiency in synthesizing structurally diverse pyridazinone derivatives (R'kyek, Maes, Maria, Lemiére, & Dommisse, 2001).
Physical Properties and Analysis
- Dipole Moment Estimation : Desai et al. (2016) conducted a study on pyridazin-3(2H)-one derivatives to estimate their ground and excited state dipole moments through steady state absorption and emission spectra. This research provides valuable insights into the electronic properties of these compounds (Desai, Sidarai, Hunagund, Basanagouda, Melavanki, Fattepur, & Kadadevarmath, 2016).
Novel Applications
Base Oil Improvement : Nessim (2017) synthesized Pyridazinone derivatives to investigate their effectiveness as antioxidants for base oil, demonstrating significant potential for industrial applications in enhancing oil stability (Nessim, 2017).
Crystal Structure Analysis : Daoui et al. (2019) provided detailed crystal structure analysis for pyridazin-3(2H)-one derivatives, emphasizing the importance of molecular geometry in understanding the chemical behavior and interactions of these compounds (Daoui, Faizi, El Kalai, Saddik, Dege, Karrouchi, & Benchat, 2019).
Eigenschaften
IUPAC Name |
4,5-dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOZWFWEIRIGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356587 |
Source


|
| Record name | 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | |
CAS RN |
26806-47-3 |
Source


|
| Record name | 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DICHLORO-2-(3-TRIFLUOROMETHYLPHENYL)PYRIDAZIN-3(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


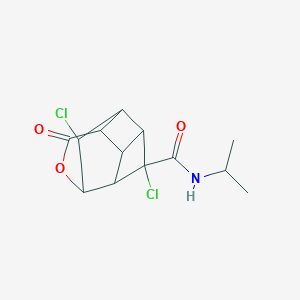
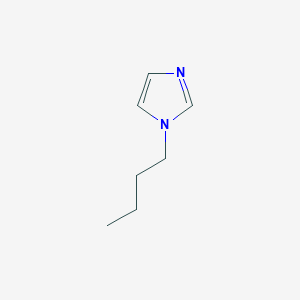
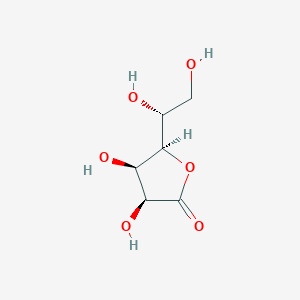

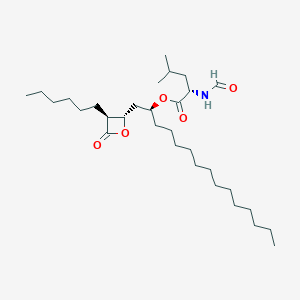
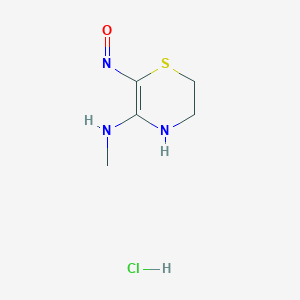

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
